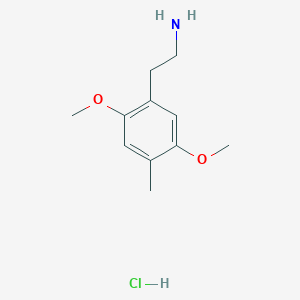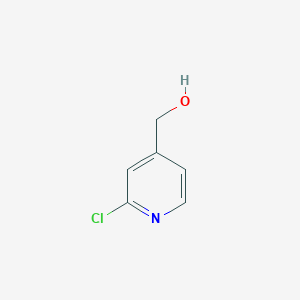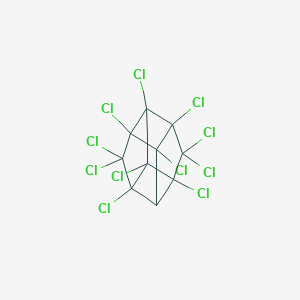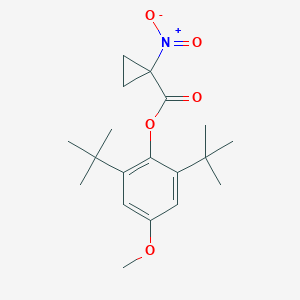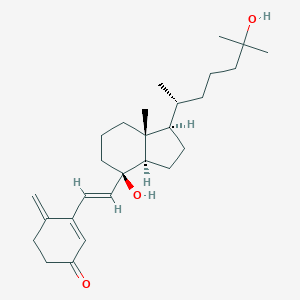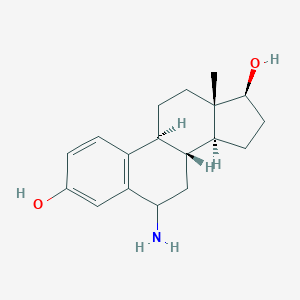
7-Aptadd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aptadd is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 7-Aptadd is not fully understood, but it is believed to act on certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. It has also been shown to bind to certain receptors in the brain, which may explain its effects on neurotransmitter systems.
Biochemische Und Physiologische Effekte
7-Aptadd has a range of biochemical and physiological effects, depending on the specific biological process being investigated. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter systems in the brain. It has also been shown to have antioxidant properties, which may contribute to its overall health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Aptadd in lab experiments is its versatility. It has been shown to have potential applications in a range of biological processes, making it a useful tool for investigating various aspects of human health and disease. However, one limitation of using 7-Aptadd is its complexity. The synthesis method is challenging, and the compound itself is difficult to work with. This may limit its availability and use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 7-Aptadd. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the specific mechanisms by which it inhibits cancer cell growth, as well as its potential use in combination with other cancer treatments. Another area of interest is its effects on neurotransmitter systems in the brain. Further studies are needed to determine the specific receptors and pathways involved, as well as its potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the availability of 7-Aptadd for scientific research.
Synthesemethoden
The synthesis of 7-Aptadd involves several steps, including the reaction of 2,5-dimethoxyphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction results in the formation of 2,5-dimethoxyphenylacetonitrile-2,3-dichloro-5,6-dicyano-1,4-benzoquinone adduct, which is then reacted with hydrazine hydrate to form 7-Aptadd. The synthesis of 7-Aptadd is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
7-Aptadd has been used in scientific research to investigate a range of biological processes. It has been shown to have potential applications in the fields of cancer research, neuroscience, and immunology. In cancer research, 7-Aptadd has been studied for its ability to inhibit the growth of cancer cells. In neuroscience, it has been used to investigate the role of certain neurotransmitters in the brain. In immunology, it has been studied for its potential use in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
110325-37-6 |
|---|---|
Produktname |
7-Aptadd |
Molekularformel |
C25H29NO2S |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
(7R,8R,9S,10R,13S,14S)-7-(4-aminophenyl)sulfanyl-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C25H29NO2S/c1-24-11-9-17(27)13-15(24)14-21(29-18-5-3-16(26)4-6-18)23-19-7-8-22(28)25(19,2)12-10-20(23)24/h3-6,9,11,13,19-21,23H,7-8,10,12,14,26H2,1-2H3/t19-,20-,21+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
LJFZXLQZUJKMRI-RGJWXQDMSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=CC(=O)C=C[C@]34C)SC5=CC=C(C=C5)N |
SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N |
Synonyme |
7 alpha-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione 7-((4'-aminophenyl)thio)-1,4-androstadiene-3,17-dione 7-APTADD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



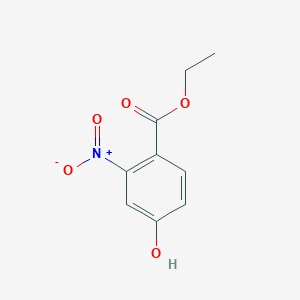
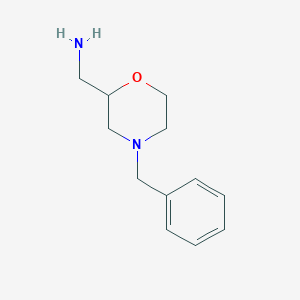
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
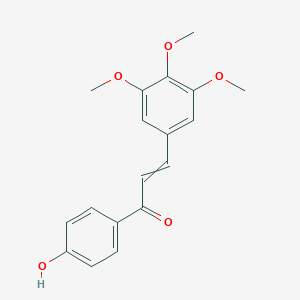
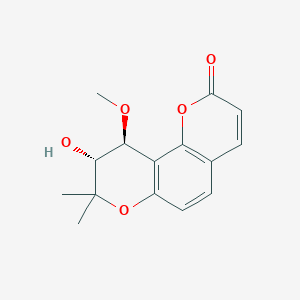
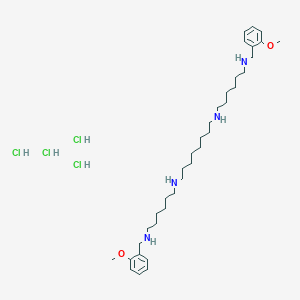
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
